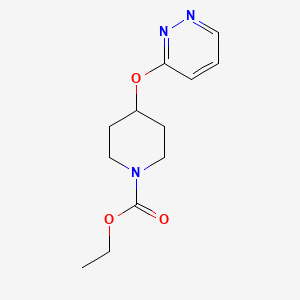

Ethyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate

Description

Ethyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate is a piperidine derivative featuring an ethyl carboxylate group at the 1-position and a pyridazin-3-yloxy substituent at the 4-position. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, introduces distinct electronic and steric properties. Such structural features are critical in medicinal chemistry, where piperidine scaffolds are often leveraged for their conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name |

ethyl 4-pyridazin-3-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-2-17-12(16)15-8-5-10(6-9-15)18-11-4-3-7-13-14-11/h3-4,7,10H,2,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTRVXYVOQSTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)OC2=NN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridazine compounds under specific conditions. One common method involves the nucleophilic substitution reaction where the piperidine ring is functionalized with the pyridazine moiety. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under conditions involving bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds .

Scientific Research Applications

Ethyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Key Observations :

- Pyridazine vs.

- Aromatic Systems : Indole () and pyridazine substituents may exhibit divergent interactions with hydrophobic pockets or metal ions in biological systems.

- Polarity : The ether oxygen in pyridazin-3-yloxy increases polarity compared to the methoxy group in , affecting solubility and membrane permeability.

Key Observations :

- Pyridazine incorporation likely requires specialized conditions (e.g., Mitsunobu reaction) compared to reductive amination for piperazine derivatives .

- Indole-containing compounds () utilize transition metal catalysis, reflecting the complexity of forming bicyclic systems.

Key Observations :

- Pyridazine’s electron-withdrawing nature may enhance interactions with cationic residues in enzyme active sites, though direct biological data for the target compound is lacking.

- Piperidine-indole hybrids () demonstrate broad bioactivity, suggesting that pyridazine analogs could similarly target diverse pathways.

Physicochemical Properties

Key Observations :

- Pyridazine’s lower logP (predicted) compared to piperazine derivatives () suggests improved aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.